4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione
Description
Evolution of Synthetic Strategies for Strained Heterocycles
The synthesis of strained four-membered heterocycles is a formidable challenge in organic chemistry. numberanalytics.com Historically, synthetic strategies have evolved significantly to overcome the energetic barriers associated with forming these strained rings. rsc.org Methodologies can be broadly categorized into cyclizations, cycloadditions, and ring rearrangements. chim.it
Key synthetic approaches include:
Intramolecular Cyclization: This is a common strategy involving the formation of a carbon-heteroatom bond through nucleophilic substitution, where a heteroatom nucleophile displaces a leaving group on a γ-carbon. rsc.org
[2+2] Cycloadditions: These reactions involve the joining of two molecules, each contributing two atoms to form the four-membered ring. numberanalytics.com Photochemical methods, such as the Paternò–Büchi reaction to form oxetanes and the aza-Paternò-Büchi reaction for azetidines, are powerful tools in this category. chim.itresearchgate.netrsc.org
Ring Expansion and Contraction: These methods utilize existing ring systems, expanding or contracting them to form the desired four-membered heterocycle. rsc.orgwikipedia.orgacs.org For instance, an epoxidation-expansion sequence has been used to convert trifluoromethyl ketones into oxetanes. rsc.org
Recent advancements continue to provide innovative methods, including visible-light-mediated reactions and the development of novel catalytic systems, making these valuable structures more accessible. researchgate.netdigitellinc.com
| Synthetic Strategy | Description |
| Intramolecular Cyclization | Formation of a ring from a single molecule containing reactive functional groups at either end of a chain. pharmacy180.com |
| [2+2] Cycloaddition | A reaction where two components with double bonds combine to form a four-membered ring. numberanalytics.com |
| Ring Expansion/Contraction | A reaction that alters the size of an existing ring to either increase or decrease the number of atoms. wikipedia.orgacs.org |
| Photochemical Rearrangement | Use of light to induce molecular rearrangements, which can lead to the formation of strained ring systems. electronicsandbooks.comrsc.orgchim.it |
Significance of Small Ring Systems in Organic Synthesis Methodology
Small ring systems are not only synthetic targets but also crucial intermediates and building blocks in organic synthesis. acs.orgnih.gov Their high degree of ring strain is a source of potential energy that can be harnessed to drive chemical transformations, a concept known as strain-release reactivity. nih.govrsc.orgresearchgate.net This reactivity makes them versatile synthons for constructing more complex molecules. acs.org
The propensity of small heterocycles to undergo ring-opening reactions upon interaction with nucleophiles allows for the introduction of new functional groups and the formation of elaborate acyclic structures. acs.orgrsc.org This utility is central to their role in synthetic methodology. Furthermore, the rigid, three-dimensional structures of four-membered heterocycles have made them valuable scaffolds in medicinal chemistry. rsc.org Prominent examples include the β-lactam ring found in penicillin antibiotics and the oxetane (B1205548) ring present in the anticancer drug paclitaxel. numberanalytics.comresearchgate.net
Contextualizing 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione within Cyclic Sulfonamide Chemistry
The compound this compound belongs to the family of cyclic sulfonamides, also known as sultams. wikipedia.org The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry, famously represented by sulfa drugs. wikipedia.orgyork.ac.uk When this group is incorporated into a ring, the resulting sultam often exhibits distinct chemical and biological properties. wikipedia.orgenamine.net
The specific structure of this compound is a highly functionalized β-sultam (a four-membered cyclic sulfonamide). Its key features are:
A 1,2-Thiazetidine (B14761688) Ring: A four-membered ring with adjacent sulfur and nitrogen atoms.
A Sulfonyl Group (1,1-Dioxide): The sulfur atom is in a high oxidation state (VI), bonded to two oxygen atoms, making it a sulfonyl group. This is characteristic of all sultams. wikipedia.org
A Ketone at Position 3 (3-one): The presence of a carbonyl group at the carbon adjacent to the nitrogen atom classifies this molecule as a cyclic N-acyl sulfonamide derivative.
Gem-Dimethyl Group at Position 4: Two methyl groups are attached to the carbon atom adjacent to the sulfur.
This combination of functional groups suggests a molecule with significant chemical reactivity. The N-acylated β-sultam framework is analogous to the β-lactam structure but with a sulfonyl group replacing the carbonyl. Research on related N-acylated 1,2-thiazetidine-1,1-dioxides has shown that the ring is susceptible to hydrolysis, forming sulfonic acids, and that the sulfonyl group is often more readily attacked by nucleophiles than the imide structure. researchgate.netresearchgate.net The chemistry of cyclic N-sulfonyl ketimines, which share structural similarities, has also been explored, highlighting their role as reactive synthons in building diverse molecular architectures. researchgate.netrsc.org
Overview of Research Trajectories for Strained N,S-Heterocycles
Research into strained heterocycles containing both nitrogen and sulfur (N,S-heterocycles) is driven by their unique chemical reactivity and their prevalence in biologically active molecules. mdpi.com Current research trajectories focus on several key areas.
A primary focus is the development of novel and efficient synthetic methods. Given the challenges of constructing strained rings, chemists are exploring new catalytic systems and reaction conditions, including photochemical rearrangements, to access these frameworks. electronicsandbooks.comrsc.orgrsc.org For instance, the photochemical rearrangement of 1,3-thiazines has been shown to be a high-yielding route to certain 1,3-thiazetidines. electronicsandbooks.comrsc.org
Another significant area is the exploration of the synthetic utility of these compounds. The strain inherent in small N,S-heterocycles is a powerful driving force for ring-opening and ring-expansion reactions, making them valuable building blocks for more complex nitrogen- and sulfur-containing compounds. nih.gov The development of enantioselective syntheses and transformations of chiral cyclic sulfonamides is also a prominent field, as stereochemistry is crucial for biological activity. rsc.org Ultimately, a major goal is the application of these heterocycles in medicinal chemistry, where the sulfonamide group is a well-established pharmacophore and the incorporation of strained rings can favorably modulate physicochemical properties. york.ac.ukenamine.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1,1-dioxothiazetidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-4(2)3(6)5-9(4,7)8/h1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSTNRVRZHFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NS1(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55897-35-3 | |
| Record name | 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Dimethyl 1,2 Thiazetidine 1,1,3 Trione and Analogues
Direct Cyclization Approaches to the 1,2-Thiazetidine (B14761688) Ring System
Direct cyclization methods focus on the simultaneous or sequential formation of the key bonds within the four-membered ring from acyclic precursors. These approaches are often favored for their atom economy and potential for stereocontrol.
Construction of the S-N Bond in 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione
The formation of the sulfur-nitrogen (S-N) bond is a critical step in the synthesis of the 1,2-thiazetidine core. One established method for forging this bond in related β-sultams involves the intramolecular cyclization of N-substituted sulfonamides. A plausible precursor for the target molecule would be an N-(2-halo-2-methylpropanoyl)sulfonamide. In this hypothetical pathway, a primary sulfonamide could be acylated with 2-bromo-2-methylpropanoyl chloride, a reagent that can be synthesized from isobutyryl chloride and bromine. The resulting N-(2-bromo-2-methylpropanoyl)sulfonamide could then undergo an intramolecular nucleophilic substitution, where the sulfonamide nitrogen displaces the bromide, to form the 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide ring. This type of intramolecular cyclization of sulfonamides is a known method for the formation of cyclic sulfonamides. researchgate.net
Another potential strategy for S-N bond formation is the [2+2] cycloaddition of a sulfene (B1252967) (R₂C=SO₂) with a suitable imine. While this is a common route to four-membered sultams, generating the specific sulfene and imine precursors required for the target molecule and ensuring the desired regioselectivity would be significant synthetic hurdles.
Formation of C-C Bonds Leading to the Thiazetidine Core
While less common for this specific heterocycle, C-C bond formation can be a key step in the synthesis of other four-membered rings. In the context of this compound, a strategy involving a pre-formed S-N fragment is more likely. However, one could envision a scenario where a precursor already containing the S-N bond undergoes a ring-closing metathesis or a radical cyclization to form the C3-C4 bond, though this would require highly specialized starting materials.
A more direct approach to the carbon framework is the use of precursors that already contain the requisite dimethyl-substituted carbon atom. For instance, starting with 2-amino-2-methylpropanoic acid (aminoisobutyric acid) derivatives could provide the C4-dimethyl moiety.
Incorporation of the Trione (B1666649) Moieties during Ring Closure
The direct incorporation of the trione functionality during the cyclization step is synthetically challenging due to the high reactivity of vicinal tricarbonyl systems. Most cyclization strategies for related heterocycles lead to a single carbonyl group within the ring, such as a 1,2-thiazetidin-3-one. Therefore, it is more plausible that the additional carbonyl groups would be introduced in a post-cyclization step.
Precursor-Based Synthetic Routes to this compound
Precursor-based routes involve the synthesis of a stable intermediate that is subsequently converted to the final target molecule. This approach often allows for greater flexibility and control over the introduction of functional groups.
Utilisation of Sulfonyl Precursors for 1,1-Dioxo Functionality
The 1,1-dioxo functionality is a hallmark of the target molecule and is typically introduced by using a sulfonyl-containing precursor. Sulfonyl chlorides are common starting materials for the synthesis of sulfonamides, which can then be cyclized as discussed previously. The synthesis of aryl sulfonamides, for example, is often achieved through the reaction of a sulfonyl chloride with an amine. nih.gov For the target molecule, a simple alkyl or aryl sulfonamide would serve as the foundational precursor.
Alternatively, β-sultams can be synthesized via an organocatalytic asymmetric formal [2+2]-cycloaddition of imines with alkyl sulfonyl chlorides. nih.gov This method provides a direct route to the 1,2-thiazetidine-1,1-dioxide ring system.
Application of Diketone or Triketone Precursors for Carbonyl Functionalization
Given the difficulty of directly forming the trione, a more feasible approach would be the oxidation of a pre-formed 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide. The synthesis of this precursor is a key step. As hypothesized in section 2.1.1, this could be achieved via the intramolecular cyclization of N-(2-bromo-2-methylpropanoyl)sulfonamide.
Once the 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxide is obtained, the crucial step would be the oxidation of the methylene (B1212753) group at the C3 position to a ketone. The oxidation of a methylene group adjacent to a carbonyl, particularly within a strained ring, requires careful selection of reagents. The Riley oxidation, which utilizes selenium dioxide, is a known method for the oxidation of methylene groups adjacent to carbonyls to form 1,2-dicarbonyl compounds. wikipedia.org Other chromium-based reagents or modern catalytic methods might also be applicable for this transformation. vanderbilt.edu The successful application of such an oxidation would convert the 3-oxo functionality to a 1,1,3-trione, thus completing the synthesis of this compound.
Strategies Involving Gem-Dimethyl Substituted Scaffolds
Key precursors for this approach include:
2-Amino-2-methylpropanoic acid derivatives: These compounds serve as a direct source of the nitrogen and the C4-carbon bearing the gem-dimethyl groups.
2-Bromo-2-methylpropanoyl halides: These can be used to construct the carbon backbone of the thiazetidine ring.
Acetone cyanohydrin derivatives: These provide a versatile starting point for elaboration into the required scaffold.
The Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to the presence of a gem-dimethyl group, is a guiding principle in these strategies. The steric bulk of the methyl groups can favor a conformation that brings the reactive ends of the molecule into proximity, thereby facilitating intramolecular cyclization. For instance, a linear precursor containing a sulfonyl chloride moiety and an amine, flanked by a gem-dimethyl group, would be predisposed to cyclize into the desired four-membered ring.
Advanced Synthetic Transformations for this compound
Modern synthetic chemistry offers several sophisticated pathways to construct complex heterocyclic systems like this compound. These methods prioritize efficiency, atom economy, and control over the molecular architecture.
Multi-Component Reactions (MCRs) for Thiazetidine Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. fu-berlin.de This approach is highly valued for its efficiency and ability to rapidly generate molecular diversity. researchgate.net While specific MCRs for this compound are not extensively documented, a hypothetical MCR could be designed based on established principles for other heterocyclic syntheses. rsc.orgnih.gov
A plausible MCR strategy could involve the condensation of:
An isocyanate (R-N=C=O)
Sulfur dioxide (SO₂) or a surrogate
A gem-dimethyl substituted ketene (B1206846) or an equivalent thereof
This convergent approach would assemble the core thiazetidine ring in a single step, incorporating the necessary carbonyl and sulfonyl groups. The success of such a reaction would depend on the careful selection of reactants and conditions to control the sequence of bond formations and avoid the formation of undesired byproducts. The primary advantage of an MCR approach lies in its operational simplicity and the potential for high throughput synthesis of analogues. fu-berlin.de
Catalytic Approaches to Facilitate Cyclization Reactions
Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater control. For the synthesis of strained four-membered rings like thiazetidines, catalytic methods can be particularly advantageous. rsc.org Lewis acids and transition metals are common catalysts for facilitating the key cyclization step. nih.gov
Lewis Acid Catalysis: A Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), could be employed to activate a linear precursor for intramolecular cyclization. nih.gov For example, a substrate containing a leaving group (e.g., a halide or tosylate) and a nucleophilic nitrogen or sulfur atom could be induced to cyclize in the presence of a catalyst that coordinates to the leaving group, facilitating its departure and the subsequent ring-forming bond.
Transition Metal Catalysis: Palladium-catalyzed C-N or C-S bond formation is another viable strategy. rsc.org An intramolecular Buchwald-Hartwig or Ullmann-type coupling could be envisioned to form the thiazetidine ring from a suitably functionalized acyclic precursor. Gold catalysts have also been shown to effectively catalyze the cyclization of homopropargyl amines to form azetidines, a principle that could be adapted for thiazetidine synthesis. nih.gov
The table below summarizes potential catalytic systems for the key cyclization step.
| Catalyst Type | Example Catalyst | Proposed Mechanism | Potential Advantages |
| Lewis Acid | La(OTf)₃, Sc(OTf)₃ | Activation of a leaving group | Mild conditions, high regioselectivity |
| Transition Metal (Pd) | Pd(OAc)₂ / Ligand | Intramolecular C-N/C-S coupling | High functional group tolerance |
| Transition Metal (Au) | [AuCl(PEt₃)]/AgOTf | Activation of an alkyne/allene precursor | Stereoselective cyclization |
Stereoselective and Regioselective Synthesis of this compound Derivatives
When synthesizing derivatives of this compound that bear additional substituents, controlling the stereochemistry and regiochemistry becomes critical.
Regioselectivity: In reactions involving unsymmetrical precursors, the formation of the correct constitutional isomer is paramount. For instance, in a cyclization reaction to form a substituted thiazetidine ring, the nucleophile must attack the correct electrophilic center. The choice of catalyst and reaction conditions can heavily influence this outcome. chemrxiv.org MCR approaches, in particular, must be carefully designed to ensure that the components add in the desired sequence to yield a single major product. researchgate.net
Stereoselectivity: For derivatives with chiral centers, achieving high stereoselectivity is a primary objective. This can be accomplished through several methods:
Substrate Control: Using an enantiomerically pure starting material that already contains the desired stereocenters.
Chiral Auxiliary: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. nih.gov
For example, a stereoselective synthesis could involve the [2+2] cycloaddition of a sulfene (R-CH=SO₂) with a chiral, gem-dimethyl substituted imine. The stereochemistry of the imine or the use of a chiral Lewis acid catalyst could control the facial selectivity of the cycloaddition, leading to an enantioenriched thiazetidine product.
Comparative Analysis of Synthetic Efficiency and Robustness
The choice of synthetic strategy for this compound and its derivatives depends on factors such as desired scale, structural complexity, and available resources. Each approach presents a unique set of advantages and disadvantages.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Ideal Application |
| Linear Synthesis from Gem-Dimethyl Precursors | Straightforward, predictable outcomes, good for specific targets. | Can be lengthy (multiple steps), lower overall yield. | Small-scale synthesis of a single, well-defined target molecule. |
| Multi-Component Reaction (MCR) | High step and atom economy, rapid access to libraries, operational simplicity. fu-berlin.dersc.org | Reaction discovery and optimization can be challenging, potential for side products. | High-throughput screening and discovery of new derivatives. |
| Catalytic Cyclization | Mild reaction conditions, high yields, potential for asymmetric synthesis. nih.gov | Catalyst cost and sensitivity, precursor synthesis may be multi-step. | Efficient and scalable synthesis, access to chiral derivatives. |
No Mechanistic Studies Found for this compound
The absence of information prevents a scientifically accurate and verifiable discussion on the following topics:
Unraveling Cycloaddition Pathways for Thiazetidine Formation: There is no available research detailing the cycloaddition reactions that could lead to the synthesis of this compound.
Elucidation of Ring-Opening Mechanisms: No studies were found that investigate the nucleophilic or electrophilic ring scission of this specific thiazetidine derivative.
Rearrangement Processes: Information regarding potential intramolecular isomerizations, ring expansions, or intermolecular transformations of this compound is not present in the surveyed literature.
Without any foundational research on this particular compound, the creation of a thorough, informative, and scientifically accurate article as per the user's instructions cannot be accomplished. Any attempt to do so would result in speculation and would not be based on factual, peer-reviewed scientific evidence.
Mechanistic Investigations of Reactions Involving 4,4 Dimethyl 1,2 Thiazetidine 1,1,3 Trione
Kinetic and Thermodynamic Aspects of Thiazetidine Reactivity
The reactivity of the 1,2-thiazetidine (B14761688) ring system is significantly influenced by ring strain, which leads to substantial rate enhancements in ring-opening reactions compared to their acyclic counterparts. For instance, β-sultams exhibit extraordinary rate enhancements of 10⁹- and 10⁷-fold in acid- and base-catalyzed hydrolysis, respectively, when compared to corresponding acyclic sulfonamides. acs.orghud.ac.uk This high reactivity is also demonstrated by the fact that they are approximately 10³-fold more reactive than analogous β-lactams. acs.orghud.ac.uk
The hydrolysis of β-sultams has been a key reaction for probing the kinetic and thermodynamic parameters of this ring system. The mechanism of hydrolysis can vary depending on the substituents on the nitrogen atom and the pH of the medium.
Alkaline Hydrolysis:
In alkaline conditions, the hydrolysis of some β-sultams displays a rate term that is second-order in hydroxide (B78521) ion concentration, suggesting a stepwise mechanism. acs.orghud.ac.uk For N-aryl-β-sultams, the Brønsted βlg value of -0.58 and a kinetic solvent isotope effect (kH₂O/kD₂O) of 0.60 are consistent with the rate-limiting formation of a trigonal bipyramidal intermediate (TBPI). acs.orghud.ac.uk Conversely, for N-alkyl-β-sultams, the kinetic solvent isotope effect of 1.55 indicates that the rate-limiting step is the breakdown of this intermediate. acs.orghud.ac.uk
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of N-methyl-β-sultam has a second-order rate constant (kH+) of 2.79 dm³ mol⁻¹ s⁻¹ at 30°C. hud.ac.ukrsc.org The entropy of activation for this reaction is -80 J K⁻¹ mol⁻¹, which may suggest a unimolecular ring-opening mechanism. hud.ac.ukrsc.org This process is strongly retarded by the presence of electron-withdrawing groups alpha to the sulfonyl group. acs.orghud.ac.uk For N-benzyl-β-sultams, the Brønsted βlg value in acid-catalyzed hydrolysis is 0.32. acs.orghud.ac.uk
General acid catalysis has also been observed. The hydrolysis of N-benzyl-β-sultam catalyzed by carboxylic acids shows a Brønsted α value of 0.67. acs.orghud.ac.uk
| Reaction | Substrate | Kinetic Parameter | Value | Implication |
| Alkaline Hydrolysis | N-Aryl-β-sultams | Brønsted βlg | -0.58 | Rate-limiting formation of TBPI |
| Alkaline Hydrolysis | N-Aryl-β-sultams | kH₂O/kD₂O | 0.60 | Rate-limiting formation of TBPI |
| Alkaline Hydrolysis | N-Alkyl-β-sultams | kH₂O/kD₂O | 1.55 | Rate-limiting breakdown of TBPI |
| Acid Hydrolysis | N-Methyl-β-sultam | kH+ | 2.79 dm³ mol⁻¹ s⁻¹ | High reactivity |
| Acid Hydrolysis | N-Methyl-β-sultam | ΔS‡ | -80 J K⁻¹ mol⁻¹ | Possible unimolecular ring opening |
| Acid Hydrolysis | N-Benzyl-β-sultams | Brønsted βlg | 0.32 | Mechanistic insight |
| General Acid Catalysis | N-Benzyl-β-sultam | Brønsted α | 0.67 | Specific acid-nucleophilic mechanism |
Role of Intermediates in Reaction Progression
The progression of reactions involving the 1,2-thiazetidine-1,1-dioxide ring is often governed by the formation of transient intermediates. The nature of these intermediates is dictated by the reaction conditions and the substitution pattern of the thiazetidine ring.
Under acidic conditions, the mechanism for the hydrolysis of β-sultams is thought to involve a unimolecular ring opening to generate a reactive sulfonylium ion intermediate. acs.orghud.ac.uk This hypothesis is supported by the significant retarding effect of electron-withdrawing groups at the carbon adjacent to the sulfonyl group. acs.orghud.ac.uk
Furthermore, in the general-acid-catalyzed hydrolysis of N-benzyl-β-sultam by carboxylic acids, a mixed-anhydride intermediate is proposed to form through a specific acid-nucleophilic mechanism. acs.orghud.ac.uk
The reactivity of N-acylated 1,2-thiazetidine-1,1-dioxides highlights that nucleophilic attack preferentially occurs at the sulfonyl group over the imide carbonyl group, leading to the formation of sulfonic acids upon hydrolysis and sulfonamides upon reaction with amines. researchgate.net
While the direct synthesis and reactivity of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione are not detailed in the available literature, the synthesis of N-substituted 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxides has been reported. scholarsportal.info This suggests that the 4,4-dimethyl substitution is synthetically accessible and likely influences the stability and reactivity of the ring, potentially through steric hindrance and electronic effects on the key intermediates.
Structural and Spectroscopic Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione, providing precise information about the connectivity and spatial arrangement of atoms.
Advanced ¹H-NMR and ¹³C-NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecule's structure. The ¹H-NMR spectrum is expected to show a singlet for the six equivalent protons of the two methyl groups. The ¹³C-NMR spectrum would display signals for the quaternary carbon, the methyl carbons, the carbonyl carbon, and the carbon of the thiazetidine ring.
To unequivocally assign these signals and confirm the molecular framework, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to establish scalar coupling. This absence of correlation is in itself a confirmation of the isolated nature of the gem-dimethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a clear cross-peak between the proton signal of the methyl groups and the corresponding carbon signal, confirming the C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) couplings between protons and carbons. For this compound, the protons of the methyl groups would be expected to show correlations to the quaternary carbon and the carbonyl carbon, thereby confirming the core structure of the molecule.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) | HMBC Correlations (¹H → ¹³C) |
| -CH₃ | ~1.5 | -C(CH₃)₂ | ~60 | C(CH₃)₂, C=O |
| -CH₃ | ~25 | |||
| -C=O | ~170 | |||
| -C-S | ~70 |
Application of ¹⁵N-NMR for Nitrogen Environments
¹⁵N-NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom within the thiazetidine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization, substitution, and involvement in bonding. For this compound, the nitrogen is part of a sulfonamide functionality within a strained ring. The expected ¹⁵N chemical shift would be in the region characteristic of sulfonamides, providing valuable data on the electronic structure of the N-S bond.
| Nucleus | **Expected Chemical Shift Range (ppm, relative to CH₃NO₂) ** |
| ¹⁵N (Sulfonamide) | -230 to -260 |
Deuterium (B1214612) Labeling for Mechanistic Insights via NMR
Deuterium labeling studies can provide profound insights into reaction mechanisms and molecular dynamics. In the context of this compound, deuterium exchange of the amide proton (N-H) can be monitored by ¹H-NMR. By dissolving the compound in a deuterated solvent such as D₂O, the disappearance of the N-H proton signal over time can be observed, providing information about the acidity and solvent accessibility of this proton. This technique is particularly useful for studying the reactivity of the amide group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in this compound.
Characterization of Carbonyl Stretching Frequencies
The IR spectrum of a β-lactam, which is structurally related to the thiazetidinone ring, typically shows a characteristic carbonyl (C=O) stretching vibration at a higher frequency than that of a non-strained amide due to ring strain. For N-sulfonyl monocyclic β-lactams, this band is often observed in the range of 1766-1788 cm⁻¹ sciensage.info. The precise position of this band for this compound would be a key indicator of the electronic environment and strain of the four-membered ring.
Identification of Sulfonyl Group Vibrations
The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric and a symmetric stretch. In N-sulfonyl β-lactams, these are typically strong bands observed in the IR spectrum sciensage.info. The asymmetric stretch usually appears at a higher frequency than the symmetric stretch.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1770 - 1790 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1330 - 1370 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1180 |
Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the sulfonyl group vibrations can be observed, aiding in a comprehensive vibrational analysis.
Structural and Spectroscopic Elucidation of this compound
Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested for the following sections:
Integration of Spectroscopic Data for Comprehensive Structural Confirmation
While general principles of these analytical techniques can be described, the application and specific results for "this compound" are not documented. To maintain scientific accuracy, the generation of hypothetical data or the extrapolation from dissimilar compounds would be inappropriate. Further empirical research is required to establish the spectroscopic and crystallographic profile of this compound.
Theoretical and Computational Chemistry Studies of 4,4 Dimethyl 1,2 Thiazetidine 1,1,3 Trione
Modeling of Reaction Pathways and Transition States
Energy Barrier Calculations for Ring Transformations
There is no available research that specifically calculates the energy barriers for ring transformations of 4,4-Dimethyl-1,2-thiazetidine-1,1,3-trione. Studies on the ring contraction of other sulfur-nitrogen containing heterocycles, such as 4H-1,2,6-thiadiazines, have been conducted, but these findings cannot be directly extrapolated to the thiazetidine system . The reaction mechanisms and associated energy profiles are highly dependent on the specific ring structure, substituents, and reaction conditions.
Analysis of Aromaticity and Antiaromaticity within the Ring System
No studies were found that analyze the aromaticity or antiaromaticity of the this compound ring system. Such analyses typically involve calculations of magnetic shielding indices (like NICS - Nucleus-Independent Chemical Shift) and geometric parameters to determine the extent of cyclic electron delocalization. Without dedicated computational studies on this molecule, any discussion of its potential aromatic character would be purely speculative.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions (excluding biological)
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of molecules. However, the scientific literature lacks any reports of MD simulations being performed on this compound for non-biological applications. While MD simulations are commonly used for a variety of organic molecules, including other heterocyclic compounds, the specific dynamic properties and interaction profiles of this particular thiazetidine derivative remain uninvestigated.
Reactivity and Chemical Transformations of 4,4 Dimethyl 1,2 Thiazetidine 1,1,3 Trione
Reactions with Nucleophiles and Electrophiles
The reactivity of 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione is expected to be dominated by the high degree of ring strain inherent in the four-membered thiazetidine core and the electrophilic nature of its three carbonyl or sulfonyl groups. This strained ring system is susceptible to cleavage by a variety of reagents.
The presence of a sulfonyl group (-SO2-) and two carbonyl groups (-C=O) renders the ring atoms highly electrophilic. Nucleophilic attack is the most probable pathway for the transformation of this molecule. Oxyanions, in particular, are known to react with related β-sultam rings through nucleophilic ring-opening. rsc.org For this compound, a nucleophile could potentially attack the sulfur atom or one of the carbonyl carbons. The precise site of attack would be influenced by the nature of the nucleophile and the reaction conditions.
Ring-Opening Polymerization Potential
The significant ring strain of the thiazetidine ring suggests that this compound could be a monomer for ring-opening polymerization (ROP). ROP is a common method for polymerizing strained cyclic monomers. rsc.orgrsc.org Both cationic and anionic initiators can trigger the polymerization of sulfur-containing heterocycles. rsc.org
Anionic ROP would likely proceed via nucleophilic attack on one of the electrophilic centers of the ring, leading to ring cleavage and the formation of a propagating anionic species. Cationic ROP, on the other hand, could be initiated by protonation or Lewis acid coordination to one of the oxygen atoms, which would further activate the ring toward nucleophilic attack by another monomer unit. The resulting polymers would be expected to contain thioester, amide, and sulfonate functionalities in the backbone, potentially leading to materials with interesting properties.
Derivatization at Carbonyl and Nitrogen Centers
The nitrogen atom of the thiazetidine ring, being part of a sulfonamide-like structure, is expected to have an acidic proton. Its pKa is likely to be relatively low, similar to that of ethane-1,2-sultam which has a pKa of 12.12. rsc.org This acidity would allow for deprotonation with a suitable base, generating a nucleophilic nitrogen anion. This anion could then be alkylated or acylated with various electrophiles, providing a route to N-substituted derivatives.
The carbonyl groups, particularly the one at the 3-position, would be susceptible to nucleophilic attack by reagents such as organometallics or reducing agents. However, such reactions would likely be in competition with ring-opening, especially with aggressive nucleophiles. Derivatization might be more feasible with N-substituted derivatives where the nitrogen is protected.
Thermal and Photochemical Reactivity Studies
The thermal and photochemical reactivity of four-membered heterocycles is often dictated by the cleavage of the strained ring system. acs.org For this compound, thermal decomposition could lead to the extrusion of small molecules like sulfur dioxide or carbon monoxide, resulting in the formation of highly reactive intermediates.
Photochemical reactions of four-membered rings can proceed through various pathways, including cycloadditions and ring cleavage. researchgate.net The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an olefin, is a known method for forming azetidines. researchgate.net While not directly applicable to the formation of the thiazetidine-trione, it highlights the utility of photochemical methods in the chemistry of four-membered nitrogen heterocycles. The photochemical behavior of this compound would likely involve excitation of the carbonyl or sulfonyl groups, potentially leading to ring cleavage or rearrangement.
Oxidation and Reduction Chemistry of the Thiazetidine Ring
The term oxidation refers to a loss of electrons, while reduction signifies a gain of electrons. khanacademy.orgyoutube.comyoutube.com In organic chemistry, this often corresponds to an increase or decrease in the number of bonds to oxygen or other electronegative atoms. khanacademy.orgyoutube.comyoutube.com
The sulfur atom in the thiazetidine ring is in a high oxidation state (+6), making it resistant to further oxidation. The primary sites for reduction would be the carbonyl groups. Reduction with mild reducing agents might selectively target one of the carbonyls, while stronger reagents would likely lead to ring cleavage. For instance, the reduction of a carbonyl to a hydroxyl group could be envisioned, potentially followed by rearrangement or elimination.
Conversely, the ring system itself is unlikely to be oxidized further under typical conditions. The focus of oxidative chemistry would likely be on substituents attached to the ring, should any be present.
Synthetic Utility as a Building Block in Complex Molecule Synthesis
Strained heterocycles are valuable building blocks in organic synthesis due to their ability to undergo ring-opening reactions that introduce functionality in a stereocontrolled manner. numberanalytics.comrsc.org this compound, through controlled ring-opening with various nucleophiles, could provide access to a range of acyclic compounds containing sulfonate, amide, and carboxylic acid or ester functionalities.
Future Research Directions and Methodological Innovations
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione and its derivatives remains a significant challenge. Future research will likely focus on developing novel asymmetric synthetic strategies to access these chiral scaffolds. Drawing inspiration from asymmetric syntheses of other heterocyclic systems, several avenues could be explored. nih.gov
One promising approach involves the use of chiral catalysts in the construction of the thiazetidine ring. For instance, metal-catalyzed [2+2] cycloadditions of sulfonyl isocyanates with appropriately substituted ketenes, guided by chiral ligands, could provide a direct entry to enantiomerically enriched thiazetidinones. The development of chiral Lewis acid or Brønsted acid catalysts could also facilitate the enantioselective cyclization of suitable acyclic precursors.
Furthermore, the application of organocatalysis, which has proven highly effective in the asymmetric synthesis of a wide array of heterocyclic compounds, represents a fertile ground for investigation. researchgate.net Chiral thioureas or phosphoric acids could be employed to control the stereochemistry of key bond-forming steps in the synthesis of the thiazetidine core. dtic.mil The development of enzymatic resolutions or desymmetrization approaches for racemic or prochiral starting materials also warrants exploration.
Exploration of Gas-Phase Reactivity and Spectroscopy
The gas-phase chemistry of this compound is a largely unexplored frontier. Understanding its intrinsic reactivity, unimolecular decomposition pathways, and spectroscopic properties in the absence of solvent effects can provide fundamental insights into its chemical behavior.
Future studies could employ techniques such as mass spectrometry to investigate the fragmentation patterns of the molecule upon ionization. dtic.milchemguide.co.uklibretexts.org This can help elucidate the relative stabilities of different bonds within the strained ring and identify characteristic neutral losses. Pyrolysis-mass spectrometry could be utilized to study its thermal decomposition pathways, potentially leading to the formation of interesting reactive intermediates.
Advanced spectroscopic techniques, such as photoelectron spectroscopy and microwave spectroscopy, could provide detailed information about the electronic structure and gas-phase geometry of the molecule. researchgate.net Computational studies will be instrumental in complementing experimental findings, helping to predict vibrational frequencies, ionization energies, and potential energy surfaces for various gas-phase reactions. nih.gov
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) methodologies offer a powerful tool for the rapid discovery of new reactions and catalysts. nih.gov Applying HTS to this compound could unlock a plethora of novel chemical transformations.
Libraries of potential catalysts, including transition metal complexes and organocatalysts, could be screened in parallel to identify efficient promoters for reactions such as ring-opening, ring-expansion, and functionalization of the thiazetidine core. youtube.com For instance, HTS could be employed to discover catalysts for the coupling of the thiazetidine scaffold with other molecules of interest, leading to the rapid synthesis of diverse compound libraries for biological screening.
Furthermore, HTS can be utilized to optimize reaction conditions, such as solvent, temperature, and reagent stoichiometry, for known or newly discovered transformations, significantly accelerating the development of robust and efficient synthetic protocols. purdue.edu
Integration of Machine Learning and AI in Synthetic Design and Mechanistic Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and mechanistic understanding. rsc.org These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.
ML models can be trained on existing reaction data for related heterocyclic systems to predict the outcomes of new reactions, including regioselectivity and stereoselectivity. nih.govresearchgate.netrsc.orgnih.gov This predictive power can guide the design of more efficient synthetic routes and reduce the need for extensive empirical optimization. For instance, ML algorithms could predict the most likely site of attack for a given nucleophile or electrophile on the thiazetidine ring.
Investigation of Supramolecular Assembly based on the Thiazetidine Scaffold
The presence of polar functional groups, such as the sulfonyl and carbonyl groups, in this compound suggests its potential to participate in non-covalent interactions and form ordered supramolecular assemblies. The sulfonamide-like moiety within the ring is known to be a strong hydrogen bond donor and acceptor. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov
Future research could focus on the design and synthesis of derivatives of this compound that are capable of self-assembly into well-defined nanostructures, such as fibers, gels, or crystals. The gem-dimethyl group can influence the packing and conformation of the molecules in the solid state. rsc.org By systematically modifying the substituents on the thiazetidine ring, it may be possible to control the dimensionality and properties of the resulting supramolecular materials.
The potential applications of such materials could range from drug delivery systems to organic electronics, depending on the nature of the self-assembled architecture and the functional groups incorporated into the molecular design.
Comparative Studies with Analogous Four-Membered Heterocycles
A deeper understanding of the unique properties of this compound can be gained through systematic comparative studies with analogous four-membered heterocycles, such as azetidines, oxetanes, and thietanes. nih.govacs.org These studies could focus on various aspects, including ring strain, reactivity, and electronic properties.
Computational chemistry can be employed to quantify and compare the ring strain energies of these different heterocyclic systems. acs.orgchemrxiv.org This information can help to rationalize differences in their reactivity towards ring-opening and other transformations. The gem-dimethyl effect, which is known to influence the stability and reactivity of cyclic compounds, could also be a key factor in these comparisons. nih.govacs.orgrsc.orgpku.edu.cnacs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
